molecular formula C10H12N2O2 B1468393 2-Cyclopentylpyrimidine-4-carboxylic acid CAS No. 1341862-89-2

2-Cyclopentylpyrimidine-4-carboxylic acid

Cat. No. B1468393
CAS RN: 1341862-89-2
M. Wt: 192.21 g/mol
InChI Key: DAICBHAXXNOKAT-UHFFFAOYSA-N
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Description

2-Cyclopentylpyrimidine-4-carboxylic acid (2CPPCA) is an organic compound of the pyrimidine family that has been studied for its potential application in various scientific research areas. 2CPPCA is a white crystalline solid with a molecular weight of 169.17 g/mol and a melting point of 126-128 °C. It is a stable compound that can be synthesized in the laboratory using a variety of methods.

Scientific Research Applications

Synthesis and Characterization of Pyrimidine Derivatives

Pyrimidine derivatives, like 2-Cyclopentylpyrimidine-4-carboxylic acid, are synthesized using various methods for application in medicinal chemistry. A notable method involves using fluorinated acetoacetates, malononitrile, and fluoroalkyl amino reagents (FARs) to create 4,6-bis(fluoroalkyl)pyrimidine-5-carboxylates and their analogs. These compounds, particularly those with fluorinated substituents, show promise in medicinal and agrochemical research due to their unique structural properties and potential biological activity (Schmitt et al., 2017).

Biological Effects of Ruthenium(II) Complexes

Ruthenium(II) complexes incorporating pyrimidine carboxylic acid derivatives, like 2-pyridyl-2-pyrimidine-4-carboxylic acid, have been explored for their anticancer properties. These complexes show significant antiproliferative activity and can target specific cellular components such as mitochondria, offering a potential pathway for cancer treatment. The biological effects of these complexes, including their mechanism of action and specific cellular targets, provide valuable insights into their potential therapeutic applications (Pierroz et al., 2012).

Applications in Chemical Synthesis

Oxidative Cyclization in Organic Synthesis

Compounds like 2-Cyclopentylpyrimidine-4-carboxylic acid are crucial in the oxidative cyclization of unsaturated carboxylic acids. This process is vital for synthesizing furan-2-one derivatives, which are important motifs in organic and medicinal chemistry. The ability to efficiently synthesize these structures opens up new pathways for developing pharmaceuticals and complex organic molecules (Kiyokawa et al., 2017).

Applications in Material Science

Dye-Sensitized Solar Cells (DSSCs)

Pyrimidine carboxylic acid derivatives are used as electron-accepting and anchoring groups in the design of new dyes for dye-sensitized solar cells. The unique interaction of these compounds with semiconductor surfaces like TiO2 enhances the efficiency of DSSCs, showcasing their potential in improving renewable energy technologies (Wu et al., 2015).

properties

IUPAC Name

2-cyclopentylpyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c13-10(14)8-5-6-11-9(12-8)7-3-1-2-4-7/h5-7H,1-4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAICBHAXXNOKAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NC=CC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopentylpyrimidine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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